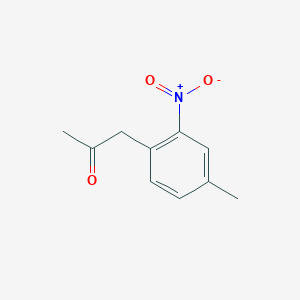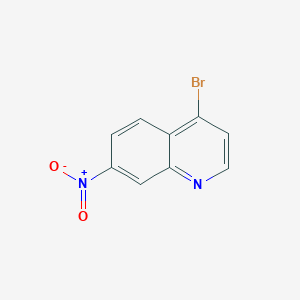
3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C₁₂H₁₉NO₃S and a molecular weight of 257.35 g/mol . It is known for its role as a non-detergent sulfobetaine, which prevents protein aggregation and facilitates protein folding by interacting with early folding intermediates .
Preparation Methods
The synthesis of 3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 4-tert-butylpyridine with 1,3-propane sultone under specific conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate involves its interaction with early folding intermediates of proteins. By preventing protein aggregation, it facilitates proper protein folding and enhances the renaturation efficiency of denatured proteins . The compound achieves this by stabilizing the intermediate states of proteins, thus preventing misfolding and aggregation .
Comparison with Similar Compounds
3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate is unique due to its specific structure and functional groups. Similar compounds include:
4-tert-Butyl-1-(3-sulfopropyl)pyridinium hydroxide inner salt: This compound shares a similar pyridinium core but differs in its functional groups and overall structure.
NDSB 256-4T: Another non-detergent sulfobetaine with similar applications in protein stabilization and folding studies.
These similar compounds also function as non-detergent sulfobetaines, but this compound is distinguished by its specific tert-butyl and sulfonate groups, which confer unique properties and applications .
Properties
IUPAC Name |
3-(4-tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)11-5-8-13(9-6-11)7-4-10-17(14,15)16/h5-6,8-9H,4,7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYGZCGWOKPGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587907 |
Source


|
| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570412-84-9 |
Source


|
| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)







